Azido-peg2-T-butyl ester
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Overview
Description
Azido-peg2-T-butyl ester is a polyethylene glycol (PEG)-based compound that contains an azide group and a t-butyl ester group. This compound is known for its versatility in various chemical reactions, particularly in click chemistry, where it forms stable triazole linkages. The hydrophilic PEG spacer in its structure enhances its solubility in aqueous media, making it useful in a wide range of scientific applications .
Mechanism of Action
Target of Action
Azido-peg2-T-butyl ester is a polyethylene glycol (PEG) derivative that contains an azide group and a t-butyl ester . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets are chosen due to their ability to react with the azide group of this compound via Click Chemistry .
Mode of Action
The azide group in this compound is reactive with alkyne, BCN, or DBCO groups via Click Chemistry, resulting in the formation of a stable triazole linkage . This reaction allows this compound to bind to its targets and exert its effects . Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Biochemical Pathways
This compound primarily affects the biochemical pathways involving the formation of stable triazole linkages . The creation of these linkages can influence various downstream effects, depending on the specific molecules that this compound is reacting with .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to form stable triazole linkages with target molecules . These linkages can alter the function of the target molecules, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the deprotection of the t-butyl protected carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can impact the activity of this compound. Additionally, the solubility of this compound in aqueous media suggests that it may be more effective in environments with high water content .
Biochemical Analysis
Biochemical Properties
The azide group in Azido-peg2-T-butyl ester is reactive with BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reactivity allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific biomolecules involved.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reactivity with BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows it to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-peg2-T-butyl ester can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and t-butyl ester groups. One common method involves the use of tert-butanol and anhydrous magnesium sulfate as reagents, with boron trifluoride diethyl etherate as a catalyst. This method is efficient and yields high purity products .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and stringent quality control measures to ensure the consistency and purity of the final product. The process typically includes the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Azido-peg2-T-butyl ester undergoes various chemical reactions, including:
Click Chemistry: Reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction with alkynes.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions.
Carboxylic Acids: Formed after deprotection of the t-butyl ester group.
Scientific Research Applications
Azido-peg2-T-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras).
Biology: Employed in protein cross-linking and nanoparticle modification.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable linkages.
Industry: Applied in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Azido-peg2-T-butyl ester stands out due to its optimal balance between hydrophilicity and reactivity. The PEG2 spacer provides sufficient solubility in aqueous media, while the azide and t-butyl ester groups offer versatile reactivity in various chemical processes. This combination makes it particularly useful in applications requiring both solubility and stability .
Properties
IUPAC Name |
tert-butyl 3-[2-(2-azidoethoxy)ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)4-6-16-8-9-17-7-5-13-14-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMDUZQBNBZFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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